3-Hydroxy-4-methoxybenzophenone

Catalog No.
S8709881
CAS No.
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
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3-Hydroxy-4-methoxybenzophenone

Product Name

3-Hydroxy-4-methoxybenzophenone

IUPAC Name

(3-hydroxy-4-methoxyphenyl)-phenylmethanone

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3

InChI Key

WRKXRXBIJMCKHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)O

3-Hydroxy-4-methoxybenzophenone (CAS 66476-03-7) is a specialized mono-methylated catechol derivative featuring a benzoyl moiety [1]. In industrial and pharmaceutical synthesis, it serves as a critical structural building block, primarily utilized when downstream pathways require precise regiocontrol on a 3,4-dioxygenated aromatic ring [2]. Unlike fully unprotected catechols, the selective 4-methoxy protection leaves the 3-hydroxyl group available to direct electrophilic aromatic substitution—such as nitration—or to undergo selective O-alkylation [1]. This specific substitution pattern makes it an essential precursor in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, antipsychotic heteroarylpiperidine derivatives, and complex phenanthrenequinones [2].

Substituting 3-hydroxy-4-methoxybenzophenone with its mainstream isomer, 2-hydroxy-4-methoxybenzophenone (oxybenzone), is chemically unviable; the latter's 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl, deactivating it toward the specific O-alkylation and regioselective nitration required for targeted API synthesis [1]. Furthermore, attempting to use the fully unprotected 3,4-dihydroxybenzophenone as a cost-saving baseline fails in oxidative environments [2]. During nitration, unprotected catechols are highly prone to over-oxidation into quinones and yield complex, inseparable mixtures of regioisomers [2]. The precise 4-methoxy/3-hydroxy configuration of this target compound ensures that electrophilic attack is sterically and electronically directed exclusively to the 2-position, enabling targeted transformations that are otherwise compromised by side reactions [2].

Regioselective Nitration for COMT Inhibitor Precursors

In the synthesis of 2-nitro-3,4-dioxygenated benzophenones (precursors for Parkinson's disease therapeutics), achieving strict ortho-selectivity is synthetically demanding [1]. When 3-hydroxy-4-methoxybenzophenone is subjected to nitration using isopropyl nitrate and a phase-transfer catalyst, the reaction proceeds with strict regiocontrol, directing the nitro group exclusively to the 2-position [1]. In contrast, standard nitration of unprotected catechols typically results in significant oxidative degradation and poor regioselectivity. This controlled mono-nitration is critical for subsequent demethylation and acylation steps.

Evidence DimensionRegioselectivity in Nitration
Target Compound Data100% ortho-selectivity (2-position) with stable intermediate isolation
Comparator Or Baseline3,4-Dihydroxybenzophenone (unprotected catechol)
Quantified DifferencePrevents quinone over-oxidation and eliminates regioisomer mixtures, ensuring high-yield targeted nitration
ConditionsPhase-transfer catalyzed nitration (isopropyl nitrate, tetrabutylammonium hydrogen sulfate, H2SO4)

Procuring the 4-methoxy protected compound is essential to avoid catastrophic yield loss from oxidative degradation during the nitration of catechol precursors.

O-Alkylation Efficiency for Heteroarylpiperidine Linkers

3-Hydroxy-4-methoxybenzophenone is utilized as a nucleophilic substrate to synthesize extended alkoxy linkers for antipsychotic drug candidates [1]. When reacted with 1,3-dibromopropane, the free 3-hydroxyl group quantitatively undergoes O-alkylation to form a bromopropoxy intermediate [1]. Attempting this with an unprotected catechol would require multiple protection and deprotection steps to prevent bis-alkylation, significantly increasing process mass intensity. The pre-installed 4-methoxy group acts as a permanent protecting group that fits the final pharmacological profile of the target API.

Evidence DimensionAlkylation Selectivity
Target Compound DataQuantitative mono-alkylation at the 3-position
Comparator Or Baseline3,4-Dihydroxybenzophenone
Quantified DifferenceEliminates the need for transient orthogonal protecting groups, saving at least two synthetic steps
ConditionsNucleophilic substitution with 1,3-dibromopropane, NaH, DMF, 90°C

For scale-up API manufacturing, utilizing a pre-differentiated catechol derivative reduces step count and eliminates bis-alkylation impurities.

Structural Precursor for Phenanthrene-1,4-quinone Natural Products

In the total synthesis of the naturally occurring phenanthrene-1,4-quinone Latinone, 3-hydroxy-4-methoxybenzophenone serves as the exact starting material to build the complex tricyclic core [1]. The benzoyl moiety provides the necessary carbon framework for the phenanthrene backbone, while the specific 3-hydroxy-4-methoxy substitution dictates the final oxygenation pattern of the quinone ring [1]. Using a simpler precursor like acetovanillone would require a completely different, lower-yielding cross-coupling strategy to construct the phenanthrene skeleton.

Evidence DimensionCarbon Framework Suitability
Target Compound DataProvides pre-assembled C14 diaryl ketone for cyclization
Comparator Or BaselineAcetovanillone (C9H10O3)
Quantified DifferenceBypasses the need for complex diaryl cross-coupling steps in phenanthrene synthesis
ConditionsMulti-step total synthesis of Latinone

Provides a convergent structural foundation for synthesizing complex diaryl and phenanthrene-based molecular architectures.

Synthesis of COMT Inhibitors for Neurology

Directly leveraging its regioselective nitration profile, this compound is the structurally precise starting material for developing 2-nitro-3,4-dioxygenated benzophenone derivatives, which are key pharmacophores in Parkinson's disease treatments [1].

Development of Atypical Antipsychotics

Utilizing its free 3-hydroxyl group for O-alkylation, it serves as a precise linker-building block for heteroarylpiperidine and piperazine libraries, ensuring mono-alkylation without the need for orthogonal protecting groups [2].

Total Synthesis of Phenanthrene Natural Products

Acting as a pre-assembled diaryl ketone, it provides the necessary carbon skeleton and oxygenation pattern for the cyclization and oxidation steps required to synthesize latinone and related phenanthrene-1,4-quinones [3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.078644241 g/mol

Monoisotopic Mass

228.078644241 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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